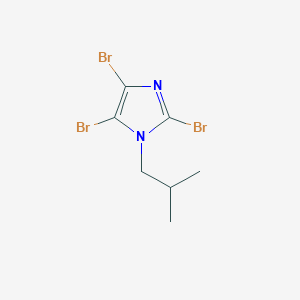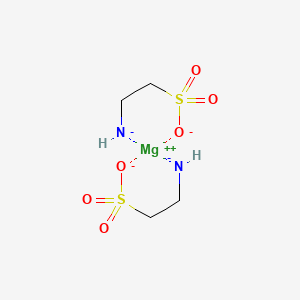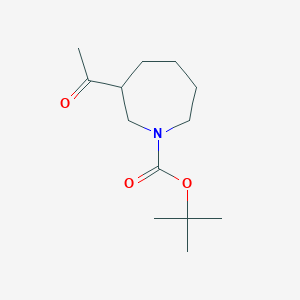![molecular formula C17H14N2O3 B12949732 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid CAS No. 88941-73-5](/img/structure/B12949732.png)
3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid is an organic compound that features both a benzoic acid moiety and an imidazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. The presence of the imidazole ring, a common motif in many biologically active molecules, adds to its significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid typically involves the condensation of 1H-imidazole with a suitable benzaldehyde derivative, followed by further functionalization steps. One common method involves the reaction of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate, which is then subjected to hydrolysis and oxidation to yield the target compound . The reaction conditions often require the use of organic solvents such as methanol or ethanol and may involve catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The imidazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can be used under various conditions, often in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while reduction can produce an alcohol.
Applications De Recherche Scientifique
3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its structural similarity to other biologically active molecules.
Mécanisme D'action
The mechanism by which 3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid exerts its effects is largely dependent on its interaction with molecular targets. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, widely used in pharmaceuticals and as a ligand in coordination chemistry.
Benzimidazole: Another related compound with significant biological activity, used in various therapeutic agents.
Uniqueness
3-{Hydroxy[3-(1H-imidazol-1-yl)phenyl]methyl}benzoic acid is unique due to the combination of the imidazole ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88941-73-5 |
|---|---|
Formule moléculaire |
C17H14N2O3 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
3-[hydroxy-(3-imidazol-1-ylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C17H14N2O3/c20-16(12-3-1-5-14(9-12)17(21)22)13-4-2-6-15(10-13)19-8-7-18-11-19/h1-11,16,20H,(H,21,22) |
Clé InChI |
NCIVFSRTQFXADD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=O)O)C(C2=CC(=CC=C2)N3C=CN=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


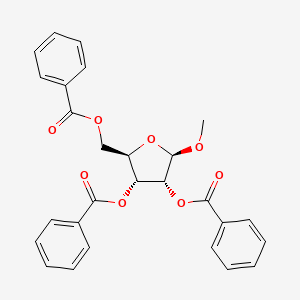
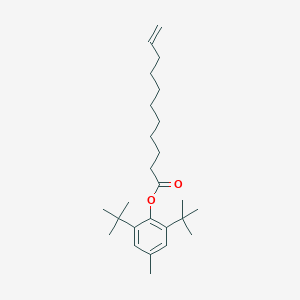
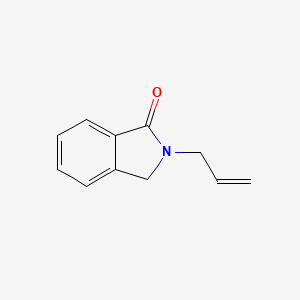

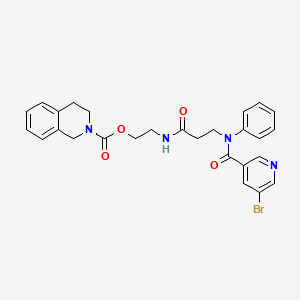

![7-(4-Isopropylbenzyl)-N3-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B12949701.png)

![(2S,3AR,6aS)-1-((benzyloxy)carbonyl)hexahydro-1H-furo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12949726.png)
